molecular formula C24H43N5O4Si B12383460 (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide

(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide

Cat. No.: B12383460
M. Wt: 493.7 g/mol
InChI Key: GFLUZYWIOXHYRH-PMACEKPBSA-N
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Description

(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl group, an amino acid derivative, and a ureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, formation of amide bonds, and introduction of the tert-butyldimethylsilyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and ureido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and ureido-containing molecules. Examples include:

  • (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide
  • This compound

Uniqueness

The presence of the tert-butyldimethylsilyl group, in particular, enhances its stability and reactivity in various chemical processes .

Properties

Molecular Formula

C24H43N5O4Si

Molecular Weight

493.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide

InChI

InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)/t19-,20-/m0/s1

InChI Key

GFLUZYWIOXHYRH-PMACEKPBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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